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Compound of Interest
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Cat. No.: B1201737

Audience: Researchers, scientists, and drug development professionals.

Introduction to AMP-PCP in Single-Molecule
Biophysics

Adenosine 5'-(B3,y-methylenetriphosphate), commonly known as AMP-PCP, is a non-
hydrolyzable analog of adenosine triphosphate (ATP). In single-molecule biophysics, AMP-
PCP is an invaluable tool for trapping and stabilizing ATP-dependent enzymes in their ATP-
bound, pre-hydrolysis state. This allows for the detailed investigation of conformational
changes, binding kinetics, and the mechanical properties of molecular motors and other
enzymes at the single-molecule level. Unlike ATP, the P-O-P bond between the  and y
phosphates is replaced by a P-C-P bond, which is resistant to enzymatic cleavage. This
property makes AMP-PCP ideal for studying the structural and mechanical intermediates of
ATP hydrolysis cycles.

Single-molecule techniques such as optical traps, magnetic tweezers, and Forster Resonance
Energy Transfer (FRET) have been revolutionized by the use of ATP analogs like AMP-PCP.
These methods allow for the direct observation and manipulation of individual biomolecules,
providing insights that are often obscured in ensemble measurements.

Applications of AMP-PCP in Key Single-Molecule
Techniques
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Optical Traps

Optical traps, or optical tweezers, use a highly focused laser beam to hold and manipulate
microscopic dielectric objects, such as beads, which can be attached to single molecules.[1]
This technique is particularly useful for measuring the forces and displacements generated by
motor proteins.

Application of AMP-PCP: In the context of motor proteins like kinesin and myosin, the addition
of AMP-PCP locks the motor in a strongly-bound, pre-power stroke state on its track
(microtubule or actin filament). This allows for the precise measurement of the stiffness of the
motor-track linkage and the conformational changes associated with nucleotide binding.

Magnetic Tweezers

Magnetic tweezers utilize a magnetic field to apply forces and torques to superparamagnetic
beads tethered to a surface by a single molecule, often DNA or RNA.[2] This technique is well-
suited for studying the activity of DNA and RNA helicases and polymerases.

Application of AMP-PCP: For helicases, which unwind nucleic acid duplexes, AMP-PCP can be
used to trap the enzyme in an ATP-bound state on the DNA. This allows researchers to study
the stability of the helicase-DNA complex and the conformational changes that precede
unwinding, without the complication of active translocation.[3]

Single-Molecule Forster Resonance Energy Transfer
(smFRET)

SMFRET is a powerful technique for measuring intramolecular and intermolecular distances on
the order of 1-10 nanometers.[4] By labeling a biomolecule with a donor and an acceptor
fluorophore, conformational changes can be observed in real-time by monitoring the efficiency
of energy transfer between the two dyes.[5]

Application of AMP-PCP: In smFRET studies of motor proteins and other ATPases, AMP-PCP
is used to induce and stabilize specific conformational states. For example, in studies of the
Hsp90 chaperone, AMP-PCP binding favors the formation of the active homodimer, allowing for
the characterization of this specific conformational state.[6] Similarly, for helicases, SMFRET in
the presence of AMP-PCP can reveal the structure of the pre-translocation state.[7]
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Quantitative Data Summary

The following tables summarize key quantitative data obtained from single-molecule
experiments utilizing AMP-PCP.

Biological )
Parameter Technique Value Reference
System
Binding Affinity Hsp90 N- »
) ) Not specified 3.8 uM [6][8]
(Kd) terminal domain
Step Size PcrA helicase SMFRET 1 nucleotide [7]
Trap Stiffness General Optical )
Optical Trap 0.05-0.5 pN/nm 9]
Range Trap
General _
. Magnetic
Force Range Magnetic 10 fN - 100 pN [2][3]
Tweezers
Tweezers
FRET Distance General
SMFRET 1-10nm [4]

Sensitivity SMFRET

Experimental Protocols
Protocol 1: Optical Trap Assay with Kinesin and AMP-
PCP

This protocol describes a typical single-molecule optical trap experiment to study the interaction
of kinesin with microtubules in the presence of AMP-PCP.

Materials:

Purified, recombinant kinesin-1 motor domain construct (e.g., K560-GFP).

Taxol-stabilized microtubules.

Silica or polystyrene beads (0.5-1 um diameter).

Anti-GFP antibody.
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Motility Buffer: 80 mM PIPES (pH 6.9), 2 mM MgClz, 1 mM EGTA, 10 uM Taxol.
AMP-PCP stock solution (100 mM).

ATP stock solution (100 mM).

Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose).

Flow cell.

Procedure:

Flow Cell Preparation:

1. Construct a flow cell using a microscope slide and a coverslip.

2. Coat the coverslip surface with anti-GFP antibodies by incubating for 5 minutes.
3. Wash the flow cell with motility buffer to remove unbound antibodies.

Kinesin Immobilization:

1. Introduce a dilute solution of kinesin-GFP into the flow cell and incubate for 5 minutes to
allow binding to the antibodies.

2. Wash with motility buffer to remove unbound motors.

Bead-Microtubule Complex Preparation:

1. In a separate tube, incubate silica beads with taxol-stabilized microtubules.
Optical Trapping:

1. Introduce the bead-microtubule complexes into the flow cell.

2. Using the optical trap, capture a bead with a single microtubule attached.

3. Bring the trapped microtubule into proximity with an immobilized kinesin molecule.
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e Data Acquisition in the Presence of AMP-PCP:

1. Introduce motility buffer containing 1 mM AMP-PCP and the oxygen scavenger system
into the flow cell.

2. Observe the stable binding of the kinesin to the microtubule.

3. Apply force with the optical trap to measure the rupture force and stiffness of the kinesin-
microtubule bond in the AMP-PCP state.

4. To observe active stepping for comparison, flush the chamber with motility buffer
containing ATP.

Protocol 2: Magnetic Tweezers Assay with a DNA
Helicase and AMP-PCP

This protocol outlines an experiment to observe the binding of a DNA helicase to a DNA hairpin
in the presence of AMP-PCP using magnetic tweezers.

Materials:

o Purified DNA helicase.

¢ DNA hairpin construct with a biotinylated end and a digoxigenin-labeled end.
e Superparamagnetic beads (e.g., 1 um diameter) coated with streptavidin.

» Anti-digoxigenin coated glass surface.

e Assay Buffer: 25 mM Tris-HCI (pH 7.5), 50 mM NaCl, 2 mM MgCl..

e AMP-PCP stock solution (10 mM).

o Wash Buffer: Assay buffer without MgCla.

Procedure:

e Flow Cell Preparation:
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1. Assemble a flow cell with an anti-digoxigenin coated surface.
2. Incubate the DNA hairpin construct in the flow cell to allow tethering to the surface.

3. Wash with wash buffer.

e Bead Attachment:

1. Introduce streptavidin-coated magnetic beads into the flow cell to allow binding to the
biotinylated end of the DNA.

2. Apply a magnetic field to identify beads tethered by a single DNA molecule.
» Helicase Binding with AMP-PCP:

1. Introduce the assay buffer containing the desired concentration of helicase and 1 mM
AMP-PCP.

2. Monitor the extension of the DNA hairpin. Binding of the helicase in the presence of AMP-
PCP may induce a conformational change that can be detected as a change in the end-to-
end distance of the DNA.

3. The stable binding in the AMP-PCP state allows for the characterization of the helicase-
DNA interaction without unwinding.

Protocol 3: smFRET Assay of a Motor Protein with AMP-
PCP

This protocol describes how to use SmFRET to observe conformational changes in a motor
protein upon binding AMP-PCP.

Materials:

o Purified motor protein labeled with a donor (e.g., Cy3) and an acceptor (e.g., Cy5)
fluorophore at specific locations.

 Biotinylated track (e.g., actin or microtubules).
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Streptavidin-coated quartz slide.
TIRF (Total Internal Reflection Fluorescence) microscope.

Imaging Buffer: Motility buffer supplemented with an oxygen scavenger system and a triplet-
state quencher.

AMP-PCP stock solution (10 mM).

Procedure:

o Surface Preparation:

1. Prepare a flow cell with a streptavidin-coated quartz slide.
2. Immobilize the biotinylated tracks on the surface.
smFRET Imaging:

1. Introduce the dual-labeled motor protein into the flow cell at a low concentration (pM
range) to ensure single-molecule observation.

2. Use a TIRF microscope to excite the donor fluorophore and simultaneously image the
emission from both the donor and acceptor.

Observing AMP-PCP Induced Conformational Changes:

1. Acquire sSmFRET data in the absence of nucleotide to establish a baseline FRET efficiency
distribution.

2. Introduce the imaging buffer containing 1 mM AMP-PCP.

3. Record the change in FRET efficiency upon AMP-PCP binding, which reflects the
conformational change into the pre-hydrolysis state.

4. Analyze the time traces of individual molecules to determine the kinetics of binding and
the FRET efficiency of the AMP-PCP bound state.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b1201737?utm_src=pdf-body
https://www.benchchem.com/product/b1201737?utm_src=pdf-body
https://www.benchchem.com/product/b1201737?utm_src=pdf-body
https://www.benchchem.com/product/b1201737?utm_src=pdf-body
https://www.benchchem.com/product/b1201737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Visualizations

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Preparation

Prepare Flow Cell Prepare Bead-
with Anti-GFP Microtubule Complex

Immobilize
Kinesin-GFP

Experiment
\{

Trap Bead-MT
Complex

Position near
S

Introduce
AMP-PCP Buffer

Measure Binding
Force & Stiffness

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

ATP Hydrolysis
(Power Stroke)

Motor-ATP Motor-ADP-Pi
(Pre-hydrolysis) (Post-hydrolysis)
AMP-PCP
Blocks Here
ATP Binding

Motor-ADP

ADP Release

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Preparation

Prepare Streptavidin-
Coated Surface

Immobilize Biotinylated
Track (Actin/MT)

Experiment

Introduce Dual-Labeled
Motor Protein

Image Baseline
FRET Signal

Introduce
AMP-PCP Buffer

Image AMP-PCP Bound
FRET Signal

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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